10,10-Bis((2-fluoropyridin-4-yl)methyl)anthracen-9(10H)-one
Overview
Description
Anthracene-based derivatives, such as the one you mentioned, are often used in the field of organic electronics due to their unique photophysical properties .
Synthesis Analysis
These compounds are typically synthesized via cross-coupling reactions, such as the Suzuki/Sonogashira reactions .Molecular Structure Analysis
The molecular structure of these compounds is often analyzed using techniques like X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving these compounds are typically studied using various spectroscopic techniques and density functional theory (DFT) calculations .Physical And Chemical Properties Analysis
These compounds often exhibit high thermal stability and specific optical properties, such as fluorescence . The properties can be influenced by different substituents .Scientific Research Applications
Aggregation-Induced Emission (AIE) Compounds and Cell Imaging
10,10-Bis((2-fluoropyridin-4-yl)methyl)anthracen-9(10H)-one has relevance in the field of aggregation-induced emission (AIE). AIE compounds based on anthracene derivatives, such as the one mentioned, show promise in cell imaging due to their unique luminescent properties. For instance, derivatives of 9,10-dithienylanthracene (DTA) with AIE behaviors have been designed for cell imaging applications (Wang et al., 2020).
Piezofluorochromic Properties
Another significant area of application is in the development of materials with piezofluorochromic properties. Studies on similar compounds, like 9,10-bis(N-alkylphenothiazin-3-yl-vinyl-2)anthracenes, demonstrate how altering molecular structures can impact the photophysical properties, including solid-state fluorescence and piezochromic luminescence, of such compounds (Zheng et al., 2014).
Enhancing Acetylcholine Release
There is also research indicating the potential of analogues of 10,10-bis((2-fluoro-4-pyridinyl)methyl)anthracen-9(10H)-one in enhancing acetylcholine release, suggesting possible applications in cognitive enhancement or treatment of neurodegenerative diseases like Alzheimer's (Earl et al., 1998).
Electronic Structure and Spectra Analysis
Research on linkage isomers of bis(bipyridine)(1,2-dihydroxy-9,10-anthraquinonato)ruthenium(II) and their redox series provides insights into the electronic structure and spectra of related compounds. This could have implications for the development of materials with specific electronic or optical properties (DelMedico et al., 2004).
Photophysical and Electrochemical Properties
The synthesis and study of functionalized mono-, bis-, and trisanthracenyl bridged Ru(II) Bis(2,2′:6′,2″-terpyridine) charge transfer complexes demonstrate the potential of anthracene derivatives in developing molecular devices with long-range electron transfer capabilities, useful in artificial systems and photosensitizers (Adeloye & Ajibade, 2014).
properties
IUPAC Name |
10,10-bis[(2-fluoropyridin-4-yl)methyl]anthracen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18F2N2O/c27-23-13-17(9-11-29-23)15-26(16-18-10-12-30-24(28)14-18)21-7-3-1-5-19(21)25(31)20-6-2-4-8-22(20)26/h1-14H,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJBUUDUXGDXLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(CC4=CC(=NC=C4)F)CC5=CC(=NC=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432424 | |
Record name | 10,10-Bis[(2-fluoropyridin-4-yl)methyl]anthracen-9(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10,10-Bis((2-fluoropyridin-4-yl)methyl)anthracen-9(10H)-one | |
CAS RN |
160588-45-4 | |
Record name | DMP-543 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160588454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10,10-Bis[(2-fluoropyridin-4-yl)methyl]anthracen-9(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DMP-543 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYD4418J7V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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